3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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Overview
Description
3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a cyclopenta[c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution processes efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antimicrobial and antiviral properties.
Imidazopyridine derivatives: Known for their analgesic and anti-inflammatory activities, these compounds also have a heterocyclic core similar to 3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with tailored properties for specific applications.
Properties
CAS No. |
799826-04-3 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H15ClN2/c1-8(2)6-12-10-5-3-4-9(10)11(7-15)13(14)16-12/h8H,3-6H2,1-2H3 |
InChI Key |
ZSCOCKMKGVEXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C2=C1CCC2)C#N)Cl |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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